molecular formula C20H17BrN2O2S B4891913 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE

2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE

Cat. No.: B4891913
M. Wt: 429.3 g/mol
InChI Key: LYIXBXHVDKNYFZ-UHFFFAOYSA-N
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Description

2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE typically involves the condensation of substituted aromatic aldehydes with hydrazides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . The structures of the synthesized compounds are confirmed through spectral studies, including NMR and IR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromophenol, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the oxadiazole ring may participate in hydrogen bonding or other interactions. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE lies in its combination of a bromophenyl group, an oxadiazole ring, and a tetrahydronaphthalenyl moiety.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c21-17-7-3-6-16(11-17)19-22-23-20(25-19)26-12-18(24)15-9-8-13-4-1-2-5-14(13)10-15/h3,6-11H,1-2,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIXBXHVDKNYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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